N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine
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Overview
Description
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine is a synthetic compound that features an indole moiety linked to a phenylalanine residue. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities . The phenylalanine component is an essential amino acid involved in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine typically involves the formation of the indole ring followed by its attachment to the phenylalanine residue. One common method includes the reduction of 2-oxindole derivatives using boron hydrides to form 2,3-dihydroindole . This intermediate can then be coupled with L-phenylalanine through an amide bond formation reaction, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can yield 2,3-dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Boron hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: 2,3-dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with melatonin receptors, influencing circadian rhythms and exhibiting neuroprotective effects . The phenylalanine residue can also play a role in protein synthesis and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Melatonin: A neurohormone regulating sleep-wake cycles.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine is unique due to its combined indole and phenylalanine structures, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate multiple biological pathways makes it a valuable compound for research and development .
Properties
IUPAC Name |
(2S)-2-(2,3-dihydroindole-1-carbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(22)15(12-13-6-2-1-3-7-13)19-18(23)20-11-10-14-8-4-5-9-16(14)20/h1-9,15H,10-12H2,(H,19,23)(H,21,22)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVFYOSSXIJRGR-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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